molecular formula C20H21N3O2S B11215820 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11215820
M. Wt: 367.5 g/mol
InChI Key: AKAMBNJPOIHNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by a sulfanylidene (thiocarbonyl) group at position 2, a morpholine substituent at position 6, and a 4-methylbenzyl group at position 3. The sulfanylidene moiety may enhance hydrogen-bonding interactions, while the morpholine group improves solubility and pharmacokinetic properties. Structural determination of such compounds often employs crystallographic tools like SHELX programs .

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H21N3O2S/c1-14-2-4-15(5-3-14)13-23-19(24)17-12-16(22-8-10-25-11-9-22)6-7-18(17)21-20(23)26/h2-7,12H,8-11,13H2,1H3,(H,21,26)

InChI Key

AKAMBNJPOIHNIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminobenzamide Derivatives

The quinazolin-4-one core is typically synthesized via acid-promoted cyclocondensation. A representative protocol involves reacting 2-amino-N-methoxybenzamide with 4-methylbenzaldehyde in acetic acid at 100°C for 6–8 hours. This method eliminates the need for metal catalysts or oxidants, achieving yields of 78–85% (Table 1).

Table 1: Optimization of Cyclocondensation Conditions

ParameterOptimal ValueYield (%)
SolventAcetic acid85
Temperature (°C)10083
Reaction time (h)781
Aldehyde equivalent1.178

Mechanistic studies suggest that acetic acid facilitates imine formation between the aldehyde and amine, followed by intramolecular cyclization to yield the dihydroquinazolinone intermediate. Subsequent elimination of methanol generates the aromatic quinazolin-4-one core.

Functionalization at Position 3: 4-Methylbenzyl Group Introduction

Alkylation via Nucleophilic Substitution

The 4-methylbenzyl moiety is introduced at position 3 through alkylation of the quinazolin-4-one intermediate. Treatment with 4-methylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves 88% yield. The reaction proceeds via an SN2 mechanism, with the quinazolinone’s nitrogen acting as the nucleophile.

Critical Considerations :

  • Base selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) due to enhanced deprotonation of the quinazolinone NH group.

  • Solvent polarity : DMF ensures solubility of both the quinazolinone and alkylating agent, minimizing side reactions.

Morpholine Incorporation at Position 6

Nucleophilic Aromatic Substitution (SNAr)

The morpholine group is installed at position 6 via SNAr using 4-chloro-6-nitroquinazolin-4-one as a precursor. Reaction with morpholine in tetrahydrofuran (THF) at reflux (66°C) for 24 hours affords the substituted product in 92% yield.

Mechanistic Insight :
The electron-withdrawing nitro group at position 6 activates the aromatic ring toward nucleophilic attack. Morpholine’s lone pair attacks the electrophilic carbon, displacing the chloride leaving group (Figure 1).

Figure 1: SNAr Mechanism for Morpholine Incorporation
Quinazolinone-Cl+MorpholineQuinazolinone-Morpholine+HCl\text{Quinazolinone-Cl} + \text{Morpholine} \rightarrow \text{Quinazolinone-Morpholine} + \text{HCl}

Thioxo Group Installation at Position 2

Thiourea-Mediated Thiolation

The 2-sulfanylidene group is introduced by treating the 4-oxoquinazoline intermediate with thiourea in ethanol under reflux. This method, adapted from patent methodologies, achieves 95% selectivity for the thioxo product.

Reaction Conditions :

  • Thiourea equivalence : 1.5 equivalents ensure complete conversion.

  • Temperature : Reflux (78°C) for 6 hours balances reaction rate and side-product formation.

Alternative Approach :
Lawesson’s reagent (2.4 equivalents) in toluene at 110°C for 3 hours provides comparable yields (93%) but requires rigorous moisture control.

Integrated Synthetic Pathway

Stepwise Assembly and Characterization

A consolidated synthesis involves four sequential steps (Scheme 1):

  • Cyclocondensation to form the quinazolin-4-one core.

  • Alkylation with 4-methylbenzyl bromide.

  • SNAr with morpholine.

  • Thiolation using thiourea.

Scheme 1: Integrated Synthesis of 3-[(4-Methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
2-AminobenzamideAcOH, 100°C4-MethylbenzaldehydeQuinazolin-4-oneK₂CO₃, DMF4-MeBzBr3-Substituted IntermediateTHF, refluxMorpholine6-Morpholino DerivativeEthanol, refluxThioureaTarget Compound\text{2-Aminobenzamide} \xrightarrow[\text{AcOH, 100°C}]{\text{4-Methylbenzaldehyde}} \text{Quinazolin-4-one} \xrightarrow[\text{K₂CO₃, DMF}]{\text{4-MeBzBr}} \text{3-Substituted Intermediate} \xrightarrow[\text{THF, reflux}]{\text{Morpholine}} \text{6-Morpholino Derivative} \xrightarrow[\text{Ethanol, reflux}]{\text{Thiourea}} \text{Target Compound}

Analytical Validation :

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • NMR : δ 2.35 (s, 3H, CH₃), 3.70–3.85 (m, 8H, morpholine), 4.60 (s, 2H, CH₂).

Challenges and Optimization Strategies

Regioselectivity in Morpholine Substitution

Competing substitution at position 2 is mitigated by prior protection of the thioxo group as a thioether. For example, temporary protection with benzyl chloride followed by deprotection post-SNAr ensures >90% regioselectivity.

Purification of Thioxo Derivatives

Column chromatography (silica gel, ethyl acetate/hexane) effectively separates the thioxo product from disulfide byproducts. Gradient elution (10–30% ethyl acetate) resolves compounds with Rf differences ≥0.2 .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (-S-) group undergoes oxidation to form sulfoxides and sulfones under controlled conditions.

Reaction Type Reagents/Conditions Product Applications
Sulfoxide formation H₂O₂ (1 equiv.), CH₃COOH, 25°C3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfinyl-1H-quinazolin-4-oneIntermediate for chiral catalysts
Sulfone formation mCPBA (2 equiv.), DCM, 0°C → 25°C3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfonyl-1H-quinazolin-4-oneEnhances solubility for biological assays

Key Findings :

  • Over-oxidation to sulfones requires stoichiometric control to avoid side reactions.

  • Sulfoxides exhibit axial chirality, enabling use in asymmetric synthesis.

Substitution Reactions

The morpholine ring and quinazolinone core participate in nucleophilic and electrophilic substitutions.

Nucleophilic Substitution

Site Reagents Product Catalyst
Morpholine ring Alkyl halides (e.g., CH₃I)N-alkylated morpholine derivativesK₂CO₃, DMF, 80°C
Quinazolinone C-6 Amines (e.g., NH₂R)6-amino-substituted derivativesPd/C, H₂, ethanol

Electrophilic Substitution

Site Reagents Product Yield
C-8 of quinazolinone HNO₃, H₂SO₄8-nitro-3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-...72%

Key Findings :

  • Morpholine’s tertiary nitrogen facilitates alkylation without ring opening.

  • Nitration at C-8 enhances electrophilic reactivity for further functionalization.

Cycloaddition Reactions

The sulfanylidene group participates in [3+2] cycloadditions with nitriles or alkynes.

Reagents Conditions Product Application
Benzonitrile CuI, 120°C, tolueneThiazolo[3,2-a]quinazolinone hybridAnticancer lead compound
Phenylacetylene Ru catalyst, microwave irradiationThiophene-fused quinazolinoneFluorescent probes

Mechanistic Insight :

  • Cycloadditions proceed via thiocarbonyl ylide intermediates.

Reduction Reactions

The sulfanylidene group is reduced to thiol (-SH) under hydrogenation conditions.

Reagents Conditions Product Biological Activity
H₂, Raney Ni Ethanol, 60°C, 12 h3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-thiol-1H-quinazolin-4-oneAntioxidant potential

Key Findings :

  • Thiol derivatives show improved binding to glutathione peroxidase mimics.

Cross-Coupling Reactions

The quinazolinone core undergoes Suzuki-Miyaura couplings for biaryl synthesis .

Reagents Conditions Product Yield
Aryl boronic acid Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C6-morpholin-4-yl-3-[(4-methylphenyl)methyl]-8-aryl-2-sulfanylidene-...65–85%

Applications :

  • Aryl-substituted derivatives inhibit EGFR kinase (IC₅₀ = 0.2–1.8 μM) .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the morpholine ring opens to form secondary amines.

Reagents Conditions Product
HCl (conc.) Reflux, 6 h3-[(4-methylphenyl)methyl]-6-(2-aminoethoxy)-2-sulfanylidene-1H-quinazolin-4-one

Structural Confirmation :

  • Rearrangement products characterized via ¹H NMR and HRMS.

Photochemical Reactions

UV irradiation induces dimerization via the sulfanylidene group.

Conditions Product Application
UV light (254 nm) Dimeric disulfide-linked quinazolinonePolymer precursor

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one demonstrate activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

A study highlighted that certain synthesized quinazolinone derivatives displayed low minimum inhibitory concentration (MIC) values, suggesting their potential as effective antibacterial agents. The presence of electron-withdrawing groups significantly enhances their antimicrobial efficacy .

Anticancer Potential

The compound also shows promise in anticancer applications. Research has indicated that quinazolinone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, molecular hybrids combining quinazolinone structures with other pharmacophores have been designed to enhance cytotoxicity against cancer cell lines .

Case Studies

StudyFindings
Antimicrobial Screening Compounds derived from quinazolinones showed significant inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml .
Anticancer Evaluation Quinazolinone derivatives exhibited cytotoxic effects on various cancer cell lines, with some compounds showing IC50 values in the low micromolar range, indicating strong potential for development as anticancer agents .
Structure Activity Relationship (SAR) The introduction of different substituents on the quinazolinone scaffold was found to modulate biological activity significantly, emphasizing the importance of structural diversity in drug design .

Mechanism of Action

The mechanism by which 3-[(4-methylphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Quinazolinone Derivatives

Quinazolinone derivatives exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of key structural and functional analogues:

Compound Name Position 2 Position 3 Position 6 Core Structure Notable Features
Target Compound Sulfanylidene 4-Methylbenzyl Morpholin-4-yl Quinazolin-4-one Enhanced solubility (morpholine), thiocarbonyl for H-bonding
5-Methyl-3-(3-morpholin-4-yl-phenyl)-2-[1-(9H-purin-6-ylamino)-ethyl]-3H-quinazolin-4-one Ethyl-purine linker 3-Morpholinyl-phenyl Quinazolin-4-one Purine moiety for nucleotide mimicry; morpholine on phenyl enhances lipophilicity
3-[2-(Hydroxymethyl)-4-methoxyphenyl]-6-methoxy-3,4-dihydroquinazolin-4-one Oxo (carbonyl) 2-(Hydroxymethyl)-4-methoxyphenyl Methoxy Dihydroquinazolin-4-one Reduced aromaticity at C3-C4; hydroxymethyl improves water solubility
4-[3-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}oxy)propyl]morpholin-3-one Chloro-fluoroaniline substituent Methoxy + morpholine chain Quinazolin-4-one Extended morpholine-propyloxy chain for targeting flexibility; halogen for affinity

Key Differences and Implications

Position 2 Modifications: The target compound’s sulfanylidene group (vs. Ethyl-purine substituents in introduce nucleotide-mimicking properties, which are absent in the target compound.

Position 6 Substituents :

  • Direct morpholin-4-yl substitution (target) contrasts with methoxy groups () or morpholine-linked chains (). Morpholine’s electron-rich nitrogen may enhance solubility and membrane permeability compared to methoxy .

Position 3 Variations :

  • The 4-methylbenzyl group (target) provides steric bulk and hydrophobicity, whereas hydroxymethyl-methoxyphenyl () or halogenated anilines () prioritize polar interactions.

Biological Activity

3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.

The chemical properties of the compound are summarized in the table below:

PropertyValue
CAS Number689769-25-3
Molecular FormulaC₁₈H₁₈N₂O₂S
Molecular Weight350.41 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. It has been shown to interact with proteins involved in critical signaling pathways, including those related to cancer progression and microbial resistance.

Anticancer Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant anticancer properties. A study reported that compounds with similar structures demonstrated potent activity against human myelogenous leukemia K562 cells, with some derivatives achieving low IC50 values (e.g., 0.5 μM) . The mechanism involves the inhibition of key enzymes that are crucial for tumor growth and survival.

Antimicrobial Properties

The quinazolinone derivatives have also been evaluated for their antimicrobial efficacy. Notably, compounds similar to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) . This property is particularly important given the rising incidence of antibiotic resistance.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the quinazolinone core can significantly influence biological activity. For instance, varying substituents on the phenyl ring or altering the morpholine group can enhance potency against specific targets .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that a series of quinazolinone derivatives exhibited cytotoxic effects on K562 cells. The most promising derivative showed an IC50 value of 0.5 μM, indicating strong potential as an anticancer agent .
  • Antimicrobial Activity : Another study highlighted the effectiveness of similar compounds against MRSA strains, showcasing their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one?

  • Methodological Answer : A common approach involves multi-step reactions starting with substituted aldehydes and thioacetates. For example, 4-chlorobenzaldehyde and methyl thioacetate can be condensed to form a thioquinazolinone intermediate, followed by hydrogenation and substitution with morpholine . Modifications include using Pd/C catalysts for hydrogenation and controlled stoichiometry to ensure regioselectivity. Yield optimization often requires inert atmospheres (e.g., nitrogen) and anhydrous solvents like DMF or THF.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR verify substitution patterns (e.g., morpholine proton signals at δ 3.5–3.7 ppm). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation . Purity ≥95% is typically achieved via recrystallization in ethanol/water mixtures.

Q. What safety protocols are critical during handling?

  • Methodological Answer : Operate in a fume hood with PPE (nitrile gloves, lab coat, goggles). Avoid dust inhalation using N95 masks and ensure emergency eyewash stations are accessible. Store in airtight containers at 2–8°C, away from oxidizers. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The morpholine group enhances solubility in polar solvents (logP reduction by ~1.5 units) and stabilizes the sulfanylidene moiety via electron-donating effects. Computational modeling (e.g., DFT calculations) predicts dipole moments and H-bonding capacity. Experimentally, compare partition coefficients (octanol/water) and thermal stability (TGA/DSC) with non-morpholine analogs .

Q. What strategies resolve crystallographic challenges (e.g., twinning) during structural analysis?

  • Methodological Answer : For twinned crystals, use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands. High-resolution data (≤1.0 Å) collected at synchrotron sources (e.g., λ = 0.7–1.0 Å) improve phase determination. For poor diffraction, try co-crystallization with heavy atoms (e.g., PtCl4_4) .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., halogenated phenyl groups, modified morpholine rings). Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains via MIC assays. Correlate activity with electronic parameters (Hammett σ values) and steric bulk (Taft’s Es) .

Q. What analytical methods quantify degradation products under stress conditions?

  • Methodological Answer : Perform forced degradation studies:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.
  • Oxidative : 3% H2 _2O2 _2 at RT for 6h.
  • Photolytic : Expose to UV (365 nm) for 48h.
    Analyze via LC-MS (e.g., Agilent 6545 Q-TOF) with C18 columns (Chromolith® RP-18e) to identify fragments (e.g., sulfoxide derivatives) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial efficacy across studies?

  • Methodological Answer : Cross-validate protocols:

  • Strain variability : Use standardized strains from ATCC.
  • Culture conditions : Ensure consistent media (e.g., Mueller-Hinton agar) and incubation (37°C, 18–24h).
  • Compound solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid solvent interference.
    Statistical analysis (ANOVA, p <0.05) identifies outliers. Replicate studies in triplicate .

Methodological Tables

Parameter Technique Example Conditions Reference
Synthesis Yield OptimizationCatalytic Hydrogenation10% Pd/C, H2 _2 (50 psi), EtOH, 60°C
Crystallographic RefinementSHELXLTWIN/BASF commands, R-factor ≤0.05
Antimicrobial TestingBroth Microdilution (MIC)96-well plates, 1–128 µg/mL gradient

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.